rac-(3R,4R)-3-amino-3,4-dihydro-2H-1-benzopyran-4-ol hydrochloride, trans
CAS No.: 2413848-90-3
Cat. No.: VC6977697
Molecular Formula: C9H12ClNO2
Molecular Weight: 201.65
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2413848-90-3 |
|---|---|
| Molecular Formula | C9H12ClNO2 |
| Molecular Weight | 201.65 |
| IUPAC Name | (3R,4R)-3-amino-3,4-dihydro-2H-chromen-4-ol;hydrochloride |
| Standard InChI | InChI=1S/C9H11NO2.ClH/c10-7-5-12-8-4-2-1-3-6(8)9(7)11;/h1-4,7,9,11H,5,10H2;1H/t7-,9-;/m1./s1 |
| Standard InChI Key | HCUMBNVFLOJFSA-VXNVDRBHSA-N |
| SMILES | C1C(C(C2=CC=CC=C2O1)O)N.Cl |
Introduction
Structural and Stereochemical Characteristics
The compound belongs to the chromane family, featuring a benzopyran backbone substituted with an amino group at position 3 and a hydroxyl group at position 4. Its IUPAC name, (3R,4R)-3-amino-3,4-dihydro-2H-chromen-4-ol hydrochloride, reflects the trans-configuration of the amino and hydroxyl groups across the heterocyclic ring . The SMILES notation (C1C(C(C2=CC=CC=C2O1)O)N.Cl) and InChIKey (HCUMBNVFLOJFSA-VXNVDRBHSA-N) provide unambiguous representations of its connectivity and stereochemistry .
Key structural attributes include:
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Chirality: The 3R and 4R stereocenters dictate its three-dimensional conformation, influencing molecular interactions.
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Hydrogen-bonding capacity: The hydroxyl and amino groups enable hydrogen bonding with biological targets, a feature shared with pharmacologically active chromanes like (R)-chroman-4-amine hydrochloride .
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Salt form: The hydrochloride salt enhances solubility and stability, critical for formulation and storage.
Synthesis and Preparation
Enzymatic Approaches
Recent advances in biocatalysis, as demonstrated in the synthesis of (R)-tetrahydrothiophene-3-ol and (S)-NBHP, suggest that alcohol dehydrogenases (ADHs) coupled with cofactor recycling systems (e.g., glucose dehydrogenase) could enable stereoselective reduction of a prochiral ketone precursor to yield the trans-diol intermediate . This strategy avoids stoichiometric use of chiral auxiliaries, aligning with green chemistry principles.
Table 1: Comparative Synthetic Methods for Chromane Derivatives
| Compound | Method | Yield (%) | e.e. (%) | Reference |
|---|---|---|---|---|
| (R)-3-Quinuclidinol | Biocatalytic reduction | 91 | >99.8 | |
| (R)-Chroman-4-amine HCl | Resolution of racemates | N/A | >99 | |
| Target compound | Hypothetical enzymatic route | – | – | – |
Physicochemical Properties
The compound’s hydrochloride salt form confers moderate aqueous solubility, though exact solubility data remain unreported. Its molecular weight (201.65 g/mol) and partition coefficient (predicted LogP ≈ 1.2) suggest favorable pharmacokinetic properties, including blood-brain barrier permeability—a trait exploited in neuroactive drugs .
Table 2: Key Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₂ClNO₂ | |
| Molecular Weight | 201.65 g/mol | |
| CAS No. | 2413848-90-3 | |
| SMILES | C1C(C(C2=CC=CC=C2O1)O)N.Cl |
Comparison with Structural Analogs
rac-Methyl (3R,4S)-4-Amino-3,4-dihydro-2H-1-benzopyran-3-carboxylate
This analog (CAS 2227770-29-6) shares the chromane core but incorporates a carboxylate ester at position 3. The ester group alters polarity and bioavailability, potentially directing it toward different therapeutic targets .
(4R)-3,4-Dihydro-2H-1-benzopyran-4-amine Hydrochloride
A stereoisomer of the target compound, this analog (CAS 730980-59-3) demonstrates the pharmacological impact of stereochemistry: its R-configuration at position 4 enhances receptor binding affinity compared to the S-enantiomer .
Research Gaps and Future Directions
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Synthetic Optimization: Development of asymmetric catalytic methods to improve yield and stereoselectivity.
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Biological Profiling: Screening against neurotransmitter receptors and ion channels to identify potential therapeutic applications.
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Formulation Studies: Investigation of salt forms and prodrug strategies to enhance solubility and bioavailability.
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